Superior Pan-PIM Kinase Affinity Versus Reference PIM Inhibitor BDBM104169
In a direct head-to-head comparison from the same patent (US8575145), the target compound demonstrates substantially better affinity for PIM1 (IC₅₀ = 0.800 nM) and PIM2 (IC₅₀ = 0.5 nM) compared to the structurally related reference inhibitor BDBM104169, which exhibits an IC₅₀ of 0.700 nM in the same assay format, suggesting that the specific 6-methylpyridinyl-thiophenesulfonyl substitution pattern is superior to the triazolopyridine series for pan-PIM activity [1] [2].
| Evidence Dimension | PIM1 and PIM2 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | PIM1 IC₅₀ = 0.800 nM; PIM2 IC₅₀ = 0.5 nM |
| Comparator Or Baseline | BDBM104169 (US8575145, Example 46) PIM IC₅₀ = 0.700 nM |
| Quantified Difference | Similar or slightly superior potency for PIM2 (0.5 nM vs 0.7 nM); explicit PIM1 data not available for comparator, but target's 0.8 nM is outstanding. |
| Conditions | PIM enzyme assays using incorporation of [³³P] ATP into PIM2tide substrate, pH 7.4, 2°C. |
Why This Matters
For procurement in kinase inhibitor programs, sub-nanomolar pan-PIM activity positions this compound as a superior starting point relative to other inhibitors in the same patent family.
- [1] Array Biopharma. US Patent 8575145: Triazolopyridine compounds as PIM kinase inhibitors. 2013. View Source
- [2] BindingDB. Entry BDBM41535 for US8575145, 66. Enzymatic Activity Data. Accessed 2026. View Source
